

VX-166 as a pan-caspase inhibitor

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Compound of Interest

Compound Name: VX-166

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An In-Depth Technical Guide to **VX-166**: A Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and inflammation.[1] [2] Due to its ability to block these fundamental cellular processes, **VX-166** has been investigated as a potential therapeutic agent for a range of diseases where excessive apoptosis or inflammation are key pathological features, including sepsis and fibrotic liver diseases like nonalcoholic steatohepatitis (NASH).[3][4][5] This document provides a comprehensive technical overview of **VX-166**, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Chemical Properties of **VX-166**:

- IUPAC Name: (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[6][7]
- Chemical Formula: $C_{22}H_{21}F_4N_3O_8$ [6][7]
- Molecular Weight: 531.41 g/mol [6][7]

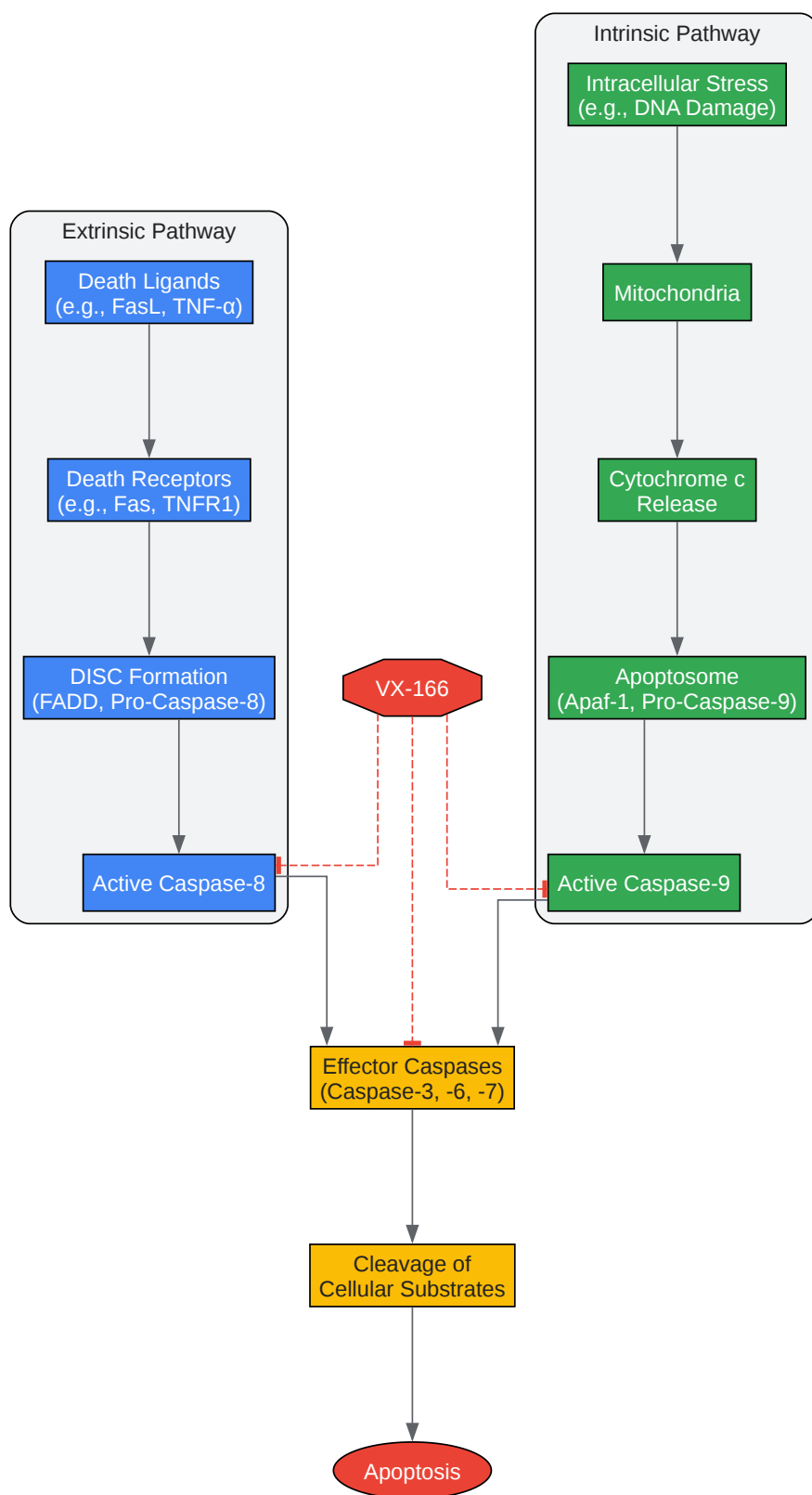
Mechanism of Action: Inhibition of Caspase Signaling Pathways

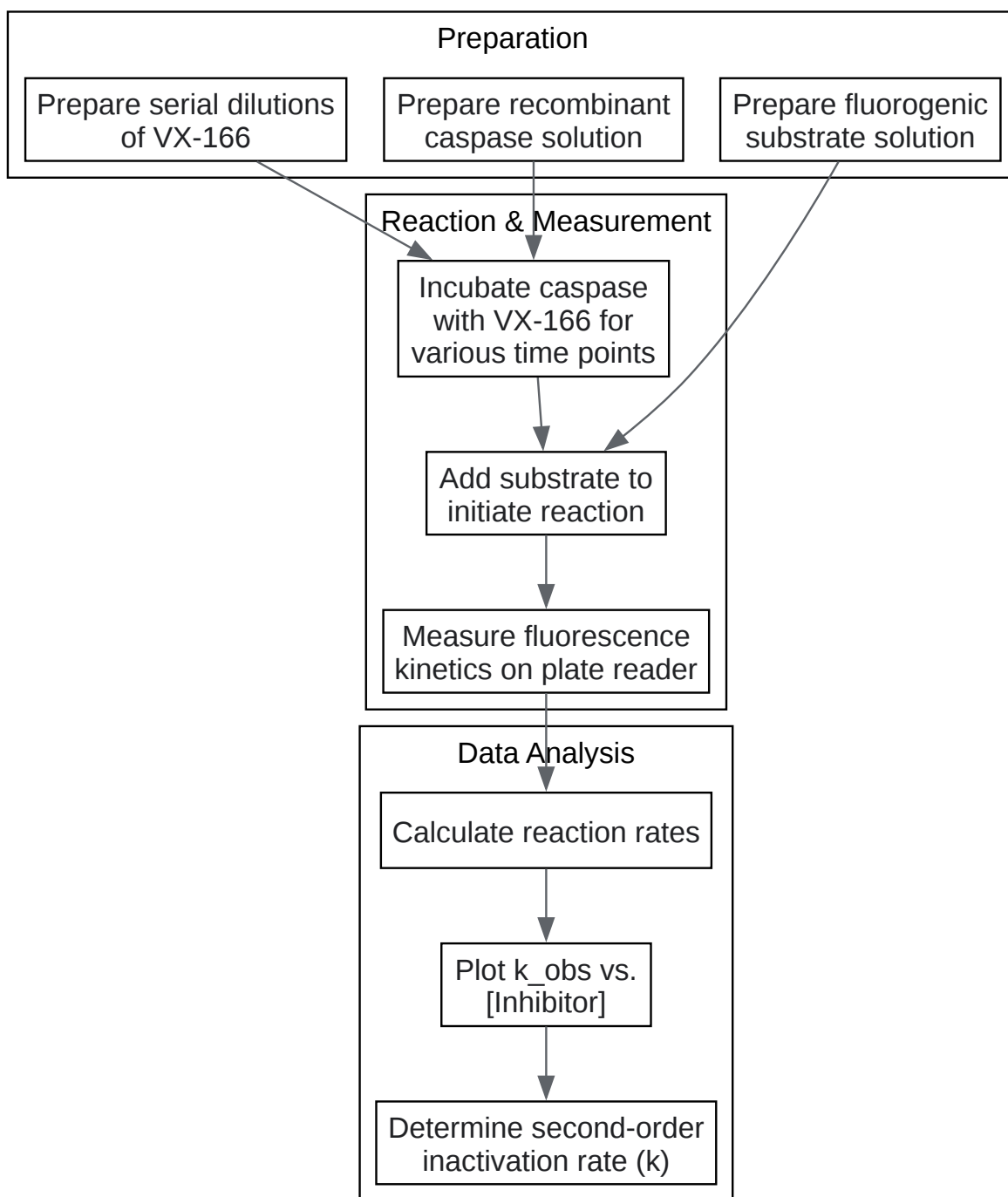
Caspases are synthesized as inactive zymogens (pro-caspases) and become activated through a proteolytic cascade.[8][9] This cascade is central to apoptosis and can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[10][11]

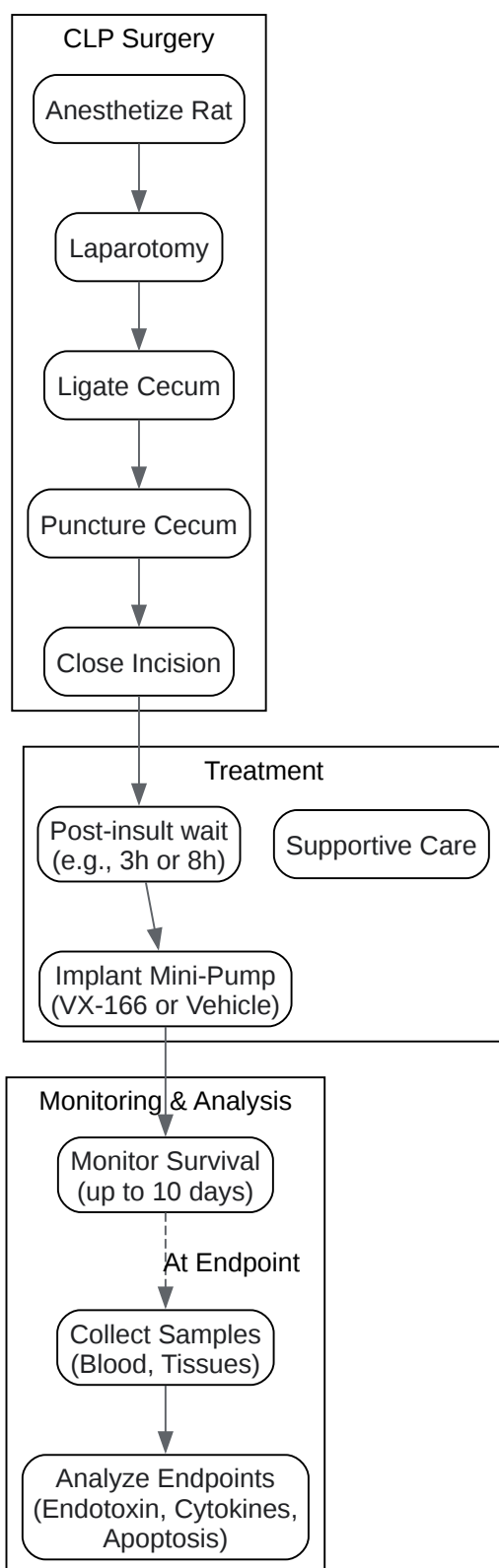
- The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding transmembrane receptors.[9][12] This leads to the recruitment of adaptor proteins and initiator pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[9][10]
- The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[8][12] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator pro-caspase-9 in a complex known as the apoptosome.[11][13]

Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7.[9][12] These executioner caspases are responsible for cleaving hundreds of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][11]

As a pan-caspase inhibitor, **VX-166** acts by irreversibly binding to the catalytic site of multiple caspases, thereby blocking the signaling cascade and preventing the execution of apoptosis.[1][14] Studies have confirmed that **VX-166** potently inhibits apoptosis induced by both receptor-driven (Fas, TNFR) and stress-driven (staurosporine) stimuli.[1]







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